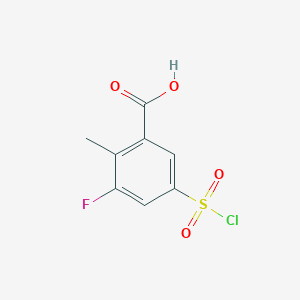

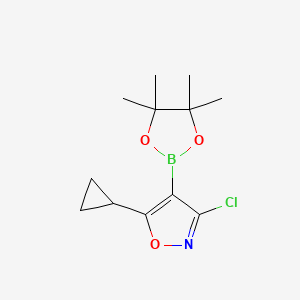

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The preparation method of 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid involves chlorination reactions. One approach is using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride in a specific ratio (usually 1:3 to 1:6) to perform the chlorination. After the reaction, washing and extraction steps are carried out, followed by distillation to obtain the desired product. Notably, this method offers advantages such as high yield, purity, and environmental friendliness .

Scientific Research Applications

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid, has been utilized as a multireactive building block in heterocyclic oriented synthesis (HOS). This process facilitates the creation of various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant for drug discovery due to their diverse biological activities (Soňa Křupková et al., 2013).

Carbene Complex Synthesis

The reaction of 2-chloro-derivatives of 5-methyl-1,3-thiazole, benzthiazole, and benzoxazole with iridium complexes has led to the formation of cationic carbene complexes. These complexes have potential applications in catalysis and organic synthesis. The methodology allows for the generation of various cationic carbene complexes involving metals such as iridium(III), nickel(II), palladium(II), and platinum(II), showcasing the versatility of chloro-derivatives in organometallic chemistry (P. Fraser et al., 1974).

Chlorosulfonation of Heterocycles

Chlorosulfonation, a reaction involving chlorosulfonic acid, has been applied to polynuclear heterocyclic compounds such as dibenzofuran, dibenzothiophene, and carbazole. This process yields sulfonyl chlorides, which are crucial intermediates for further chemical transformations. These derivatives have been explored for their potential as pest control agents, demonstrating the utility of chlorosulfonation in synthesizing biologically active compounds (J. Bassin et al., 1992).

Drug Carrier Development

A water-stable microporous metal-organic framework (MOF) synthesized from 4,4'-(9-H carbazole-3,6-diyl)dibenzoic acid demonstrated exceptional drug loading capacity. It showed a loading capacity of around 53.3 wt% for 5-fluorouracil, indicating its potential as a drug carrier. This MOF's high water stability and satisfactory release capability highlight the importance of incorporating functional groups like chlorosulfonyl in the design of advanced drug delivery systems (P. Bag et al., 2016).

properties

IUPAC Name |

5-chlorosulfonyl-3-fluoro-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-4-6(8(11)12)2-5(3-7(4)10)15(9,13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDGQGJEEIQSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)

![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)

![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)

![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)

![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)